N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzofuran ring system, an isoxazole ring, and a thiophene carboxamide group, making it a subject of interest for chemists and researchers alike.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide has shown potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent, anti-inflammatory agent, or in the treatment of various diseases. Its bioactivity can be explored further to develop new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with acetic anhydride
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism by which N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzofuran derivatives
Isoxazole derivatives
Thiophene carboxamide derivatives
Uniqueness: N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-17(16-6-3-7-23-16)18-10-12-9-15(22-19-12)14-8-11-4-1-2-5-13(11)21-14/h1-9H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJAJXCWCYFCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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